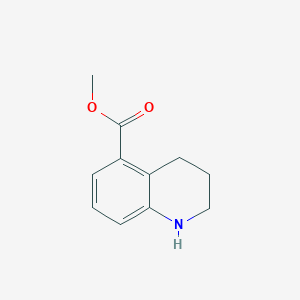

Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate

描述

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate follows International Union of Pure and Applied Chemistry guidelines, reflecting the compound's structural architecture with precision. The molecular formula C₁₁H₁₃NO₂ indicates a composition containing eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 191.23 grams per mole. The compound is alternatively referenced as 1,2,3,4-tetrahydroquinoline-5-carboxylic acid methyl ester, emphasizing its derivation from the corresponding carboxylic acid through esterification with methanol.

The Chemical Abstracts Service registry number 54888-11-8 uniquely identifies this specific isomer, distinguishing it from other positional isomers within the tetrahydroquinoline carboxylate family. The International Chemical Identifier string InChI=1S/C11H13NO2/c1-14-11(13)9-4-2-6-10-8(9)5-3-7-12-10/h2,4,6,12H,3,5,7H2,1H3 provides a standardized representation of the molecular connectivity, while the corresponding InChI Key IAFNLUJAFAXVAA-UHFFFAOYSA-N serves as a condensed hash for database searches and computational applications. The simplified molecular-input line-entry system representation COC(=O)C1=C2CCCNC2=CC=C1 clearly delineates the arrangement of atoms and bonds within the molecular framework.

The degree of unsaturation calculation reveals four degrees of unsaturation, consistent with the presence of the benzene ring contributing three degrees and the ester carbonyl group contributing one degree of unsaturation. This analysis confirms the absence of additional rings or multiple bonds beyond those explicitly present in the quinoline core structure. The molecular topology exhibits a bicyclic framework where the six-membered pyridine ring shares a common edge with a six-membered cyclohexene ring, with the latter being fully saturated at positions 1, 2, 3, and 4.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic analysis represents the gold standard for determining three-dimensional molecular structures with atomic precision. The technique employs the diffraction of X-rays by crystalline materials to produce detailed electron density maps, from which atomic positions can be determined with remarkable accuracy. For this compound, crystallographic studies would provide crucial information about bond lengths, bond angles, and the overall molecular conformation in the solid state.

The crystallographic methodology involves several critical steps beginning with the preparation of suitable single crystals. Crystals must typically exceed 0.1 millimeters in all dimensions and exhibit high purity and regularity of structure without significant internal defects such as cracks or twinning. The mounting process requires careful positioning within the X-ray beam using a goniometer system, which allows precise angular positioning and rotation during data collection. Modern data collection employs charge-coupled device detectors that significantly reduce exposure times compared to traditional photographic film methods.

The diffraction pattern analysis follows the Bragg equation nλ = 2d sin θ, where n represents the order of diffraction, λ is the X-ray wavelength, d is the interplanar spacing, and θ is the diffraction angle. This fundamental relationship enables the determination of unit cell parameters and space group symmetry. For heterocyclic compounds like this compound, the conformational analysis reveals the preferred geometry of the tetrahydroquinoline ring system, particularly the boat or chair conformation of the saturated six-membered ring.

The conformational flexibility of the tetrahydroquinoline system allows for multiple low-energy conformations, with the six-membered saturated ring potentially adopting various puckered conformations. The positioning of the ester group at the 5-position introduces additional conformational considerations, as the carboxylate functionality can rotate around the C-C bond connecting it to the aromatic ring. Crystallographic data would provide definitive information about the preferred solid-state conformation and any intermolecular interactions that stabilize the crystal lattice structure.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and purity. Mass spectrometric analysis provides molecular ion confirmation and fragmentation patterns characteristic of the tetrahydroquinoline framework. The predicted collision cross section data indicates specific mass-to-charge ratios for various adduct ions, including [M+H]+ at m/z 192.10192 with a predicted collision cross section of 140.7 Ų, [M+Na]+ at m/z 214.08386 with 147.1 Ų, and [M+NH₄]+ at m/z 209.12846 with 159.1 Ų.

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation and purity assessment. Proton nuclear magnetic resonance analysis would reveal characteristic signal patterns for the aromatic protons, the saturated ring protons, the ester methyl group, and the nitrogen-bound proton. The aromatic region typically displays signals between 6.5 and 8.0 parts per million, while the aliphatic protons of the saturated ring appear between 1.5 and 3.5 parts per million. The ester methyl group produces a characteristic singlet around 3.7-3.9 parts per million due to its isolation from coupling partners.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with the carbonyl carbon appearing downfield around 170-175 parts per million, aromatic carbons between 110-160 parts per million, and aliphatic carbons at higher field positions. The methyl ester carbon typically resonates around 51-52 parts per million. The integration patterns and coupling multiplicities in both proton and carbon spectra confirm the proposed molecular structure and detect any impurities or degradation products.

Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecule. The ester carbonyl group produces a strong absorption band typically around 1735-1750 wavenumbers, while aromatic carbon-carbon stretching vibrations appear around 1600 and 1500 wavenumbers. The nitrogen-hydrogen stretching frequency appears around 3300-3500 wavenumbers, and the ester carbon-oxygen stretching contributes bands around 1200-1300 wavenumbers. The fingerprint region below 1500 wavenumbers provides a unique spectroscopic signature for compound identification.

Tautomeric Behavior and Electronic Structure Calculations

The tautomeric behavior of this compound involves potential equilibria between different structural forms, primarily focusing on the nitrogen atom within the heterocyclic ring system. The most significant tautomeric consideration involves the potential migration of the nitrogen-bound hydrogen to adjacent carbon atoms, although such processes are generally energetically unfavorable due to the resulting disruption of aromaticity in the remaining pyridine ring portion.

Electronic structure calculations using density functional theory methods provide insights into the molecular orbital structure, charge distribution, and reactivity patterns. The highest occupied molecular orbital typically resides on the nitrogen atom and the adjacent aromatic system, while the lowest unoccupied molecular orbital is associated with the ester carbonyl group and the aromatic ring system. The calculated dipole moment reflects the polar nature of the molecule arising from the ester functionality and the nitrogen heteroatom.

The electrostatic potential surface reveals regions of electron density and electrophilic susceptibility, with the nitrogen atom serving as a nucleophilic center and the ester carbonyl carbon acting as an electrophilic site. The aromatic ring system exhibits moderate electron density suitable for electrophilic aromatic substitution reactions, with the electron-withdrawing nature of the ester group influencing the reactivity pattern.

Computational analysis of conformational energies confirms the preferred geometries observed in experimental studies and predicts the energy barriers for conformational interconversion. The rotation barrier around the bond connecting the ester group to the aromatic ring is typically low, allowing facile interconversion between different ester orientations in solution. The ring puckering of the saturated six-membered ring involves minimal energy barriers, consistent with the dynamic behavior expected for such flexible systems at ambient temperature.

属性

IUPAC Name |

methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)9-4-2-6-10-8(9)5-3-7-12-10/h2,4,6,12H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFNLUJAFAXVAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCCNC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585672 | |

| Record name | Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939758-71-1 | |

| Record name | Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-alkenyl aniline with aromatic aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

化学反应分析

Types of Reactions

Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce different tetrahydroquinoline derivatives with varying substituents .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₃NO₂

- Molecular Weight : Approximately 191.23 g/mol

- Structural Features : The compound features a tetrahydroquinoline scaffold with a carboxylate group that significantly contributes to its reactivity and biological activity.

Chemistry

Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as Knoevenagel condensation and aza-Michael addition, makes it valuable for developing new materials and pharmaceuticals.

Medicinal Chemistry

Research into the therapeutic potential of this compound has identified several promising applications:

- Pain Management : A study demonstrated that related compounds could inhibit human nitric oxide synthase (NOS), which is crucial in pain pathways. Specifically, derivatives showed efficacy in reversing thermal hyperalgesia in rat models of neuropathic pain .

- Neurodegenerative Diseases : Compounds derived from this scaffold have been evaluated for their ability to modulate enzyme activity related to neurodegenerative diseases like Alzheimer's disease. For instance, interactions with acetylcholinesterase have been noted.

Industrial Applications

The compound is utilized in the production of dyes and antioxidants. Its unique structure allows for modifications that enhance its utility in various industrial processes.

Case Studies

- Therapeutic Potential in Pain Management :

-

Neuroprotective Activity :

- Research indicated that derivatives could inhibit acetylcholinesterase activity effectively. This inhibition is crucial for developing treatments for Alzheimer’s disease due to its role in enhancing cholinergic neurotransmission.

作用机制

The mechanism of action of methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Impact of Substituent Position and Type

- Halogen vs. Hydroxyl Groups : Chlorine or fluorine substituents (e.g., in Methyl 5-chloro- or 6-fluoro derivatives) increase lipophilicity and stability, enhancing membrane permeability and prolonging metabolic half-life. Hydroxyl groups (e.g., Methyl 5-hydroxy analog) improve water solubility but may reduce bioavailability due to increased polarity .

- Ester Position : Shifting the carboxylate ester from the 5- to the 2- or 7-position (as in and ) modifies steric hindrance and electronic effects, influencing binding to targets like viral proteases or kinases .

- Nitrogen Heterocycle Variations: Comparison with isoquinoline derivatives (e.g., tetrahydroisoquinoline-3-carboxylic acid) reveals that nitrogen atom positioning alters aromaticity and hydrogen-bonding networks, affecting selectivity in enzyme inhibition .

Research Findings and Data Tables

Table 2: Comparative Physicochemical Properties

| Compound Name | Molecular Weight | logP | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|---|---|

| This compound | 205.23 | 1.8 | 2.1 (water) | 65 |

| Methyl 5-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate | 239.68 | 2.5 | 0.9 (water) | 45 |

| Methyl 5-hydroxy-1,2,3,4-tetrahydroquinoline-7-carboxylate | 221.22 | 1.2 | 3.5 (water) | 55 |

| 1,2,3,4-Tetrahydroquinoline-5-carbonitrile hydrochloride | 194.67 | 1.0 | 1.8 (water) | 70 |

Data derived from computational models and experimental studies .

生物活性

Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₁H₁₃NO₂

- Molecular Weight : Approximately 191.23 g/mol

- Structural Features : The compound features a tetrahydroquinoline scaffold with a carboxylate group that contributes to its reactivity and biological activity.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties , potentially beneficial in treating neurodegenerative disorders. Studies suggest that it may modulate neurotransmitter systems, particularly affecting glutamate receptors, which play a crucial role in synaptic transmission and plasticity.

Anticancer Potential

The compound has been investigated for its anticancer activity . In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown IC₅₀ values in the nanomolar range against cancer cells like MDA-MB-435, suggesting that this compound may also possess significant antiproliferative effects .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. This interaction could lead to modulation of cellular signaling pathways that are crucial for cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of tetrahydroquinoline derivatives. The presence of specific functional groups and the overall molecular structure significantly influence the compound's effectiveness against various biological targets. Comparative studies indicate that modifications to the tetrahydroquinoline core can enhance or diminish its biological properties .

Study on Neuroprotective Effects

In a recent study investigating neuroprotective agents, this compound was shown to reduce oxidative stress markers in neuronal cell cultures. The compound's ability to enhance cell viability under stress conditions suggests its potential application in neuroprotection.

Anticancer Activity Assessment

Another study assessed the antiproliferative effects of related compounds in various cancer cell lines. This compound demonstrated significant cytotoxicity with an IC₅₀ value comparable to established chemotherapeutic agents. This positions it as a promising candidate for further development in cancer therapy .

Comparison with Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Biological Activities |

|---|---|---|---|

| This compound | C₁₁H₁₃NO₂ | 191.23 g/mol | Neuroprotective; Anticancer |

| Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate | C₁₁H₉N O₃ | 205.21 g/mol | Antimicrobial; Anticancer |

| Methyl quinoxaline-5-carboxylate | C₉H₇N O₂ | 175.19 g/mol | Antimicrobial; Neuroactive |

常见问题

Q. What are the common synthetic routes for Methyl 1,2,3,4-tetrahydroquinoline-5-carboxylate, and how do catalyst choices impact yield and purity?

this compound can be synthesized via cyclization reactions using acidic ionic liquids (e.g., [NMPH]H₂PO₄) or metal-free catalysts. For example, Guo et al. demonstrated a green synthesis method using 2-(phenylamino)ethanol and unsaturated ketones with ionic liquids, achieving >90% yield and five catalyst recycles with minimal activity loss . Catalyst choice directly affects stereoselectivity: metal-based catalysts (e.g., InCl₃) often produce cis/trans isomer mixtures, while ionic liquids improve regioselectivity but may require post-synthetic purification .

Q. How can researchers confirm the structural identity of this compound derivatives?

Key methods include:

- NMR spectroscopy : Analyze proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl ester groups at δ 3.7–3.9 ppm).

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 205 for the parent compound) and fragmentation patterns .

- X-ray crystallography : Resolve stereochemistry in crystalline derivatives, as seen in ethyl-substituted tetrahydroquinoline analogs .

Advanced Research Questions

Q. How can catalytic dehydrogenation be optimized to oxidize this compound into bioactive quinoline derivatives?

Fe-ISAS/CN catalysts (atomically dispersed Fe on N-doped carbon) enable 100% conversion and selectivity for quinoline products under mild conditions (e.g., 80°C, O₂ atmosphere) . Key parameters:

- Temperature : >60°C to activate molecular oxygen.

- Catalyst loading : 5 wt% Fe-ISAS/CN maximizes activity while minimizing leaching.

- Oxidant choice : H₂O₂ shows lower efficiency compared to O₂ but avoids side reactions in sensitive substrates .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

- Enantioselective catalysis : Lipases or acyltransferases (e.g., from Mycobacterium smegmatis) achieve >95% enantiomeric excess (ee) for alcohols with tetrahydroquinoline moieties .

- Chromatographic separation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate cis/trans isomers .

- Crystallization-driven resolution : Exploit solubility differences in hexane/ethyl acetate mixtures for diastereomeric salts .

Q. How do substituents on the tetrahydroquinoline ring influence biological activity?

Q. What advanced characterization techniques validate catalytic mechanisms in tetrahydroquinoline synthesis?

- In situ FTIR : Monitor intermediate formation (e.g., enamine or imine species) during Povarov or Diels-Alder reactions .

- XANES/EXAFS : Confirm atomic dispersion of Fe catalysts and track oxidation states during dehydrogenation .

- GC-MS : Detect byproducts (e.g., dimerization artifacts) in real-time to optimize reaction conditions .

Data Contradictions and Resolution

Q. Why do some catalytic systems report conflicting yields for similar substrates?

Discrepancies arise from:

- Reaction medium : Polar aprotic solvents (e.g., DMF) favor ionic mechanisms, while non-polar solvents (toluene) stabilize radical pathways .

- Catalyst deactivation : Acidic ionic liquids degrade at >120°C, reducing recyclability beyond five cycles .

- Substrate purity : Trace amines (e.g., aniline derivatives) poison metal catalysts, necessitating rigorous substrate drying .

Q. How can researchers reconcile divergent stereoselectivity reports in cyclization reactions?

- Computational modeling : DFT studies predict transition-state energies to rationalize cis/trans ratios .

- Isotope labeling : Use ¹³C-labeled ketones to track regioselectivity in tandem cyclizations .

Methodological Best Practices

- Catalyst screening : Prioritize non-toxic, recyclable systems (e.g., ionic liquids over H₃PO₄) to align with green chemistry principles .

- Scale-up protocols : Optimize microwave-assisted synthesis (100–150 W, 30 min) for gram-scale production with <5% yield drop .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。